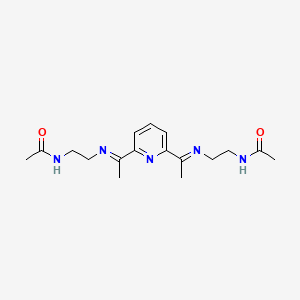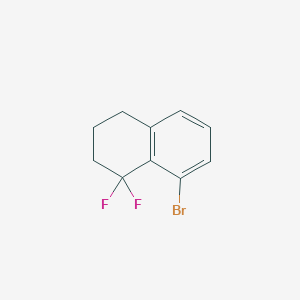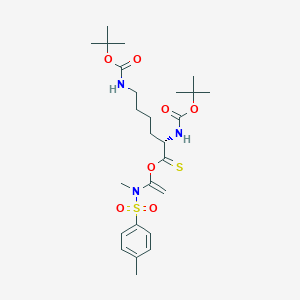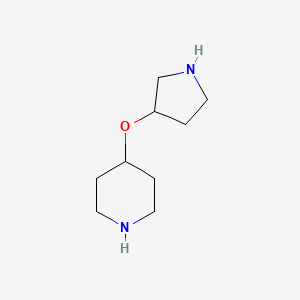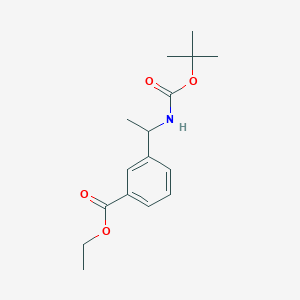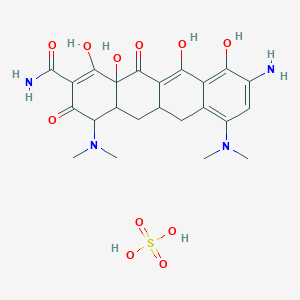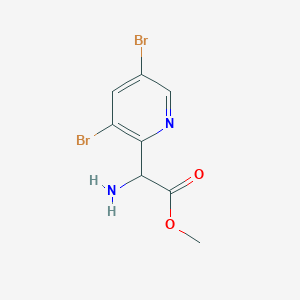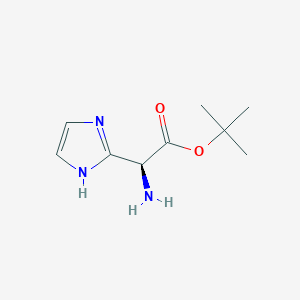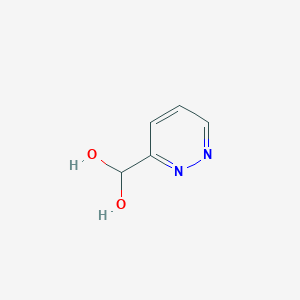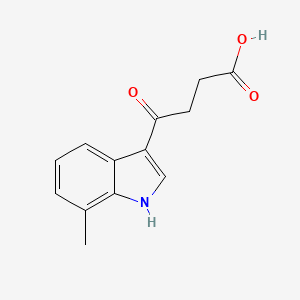
4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel–Crafts reaction of acylsilanes with indole derivatives . This reaction is typically carried out in the presence of a Lewis or Brønsted acid catalyst, which facilitates the formation of the desired product. The reaction conditions often include moderate to high temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the indole ring or the carboxylic acid group, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exerting anticancer effects . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of a butanoic acid group. This structural difference may contribute to its distinct biological activities and chemical reactivity. For instance, the butanoic acid group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(7-methyl-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-8-3-2-4-9-10(7-14-13(8)9)11(15)5-6-12(16)17/h2-4,7,14H,5-6H2,1H3,(H,16,17) |
InChI Key |
AYVWFSCYMVNXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



